tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate
CAS No.: 887591-04-0
Cat. No.: VC3241253
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887591-04-0 |
---|---|
Molecular Formula | C14H20N2O2 |
Molecular Weight | 248.32 g/mol |
IUPAC Name | tert-butyl N-(1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate |
Standard InChI | InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-6-4-5-10-9-15-8-7-11(10)12/h4-6,15H,7-9H2,1-3H3,(H,16,17) |
Standard InChI Key | JXHAKLFEWQOFND-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=CC=CC2=C1CCNC2 |
Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=CC2=C1CCNC2 |
Introduction
Structural Characteristics and Chemical Identity
Molecular Structure and Composition
Based on chemical nomenclature principles and structural comparison with related compounds, tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate would have a molecular formula of C₁₄H₂₀N₂O₂, identical to its position-6 isomer documented in the search results . The compound consists of:
-
A 1,2,3,4-tetrahydroisoquinoline core (a bicyclic structure with a benzene ring fused to a partially saturated piperidine ring)
-
A carbamate group (-NH-C(=O)-O-) attached at position 5 of the aromatic ring
-
A tert-butyl group (-C(CH₃)₃) connected to the oxygen of the carbamate
The molecular weight would be approximately 248.32 g/mol, based on comparison with its positional isomer .
Synthetic Approaches and Preparation Methods
Direct Boc Protection
A likely synthesis pathway would involve direct protection of 5-amino-1,2,3,4-tetrahydroisoquinoline with di-tert-butyl dicarbonate (Boc₂O):
-
Reaction of 5-amino-1,2,3,4-tetrahydroisoquinoline with Boc₂O
-
Use of a base such as triethylamine (Et₃N) in THF or dichloromethane
-
Room temperature reaction for 10-16 hours
-
Purification via extraction and column chromatography
This approach mirrors common methods for introducing Boc protecting groups to amines, as suggested by synthetic procedures for related compounds .
Reaction Conditions and Parameters
Based on synthesis methods for related compounds, optimal reaction conditions might include:
Chemical Reactivity and Transformations
General Reactivity Patterns
tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate would likely exhibit reactivity typical of carbamates with a Boc protecting group:
-
Acid-Catalyzed Deprotection: The Boc group can be readily cleaved under acidic conditions (TFA, HCl), revealing the free amine at position 5.
-
Base Stability: The compound would show good stability under basic conditions, a characteristic feature of Boc-protected amines.
-
Nucleophilic Substitution: The nitrogen of the tetrahydroisoquinoline core could participate in nucleophilic substitution reactions, similar to what has been observed with related compounds.
Functional Group Transformations
The compound could serve as a versatile intermediate for further modifications:
-
N-Alkylation: The tetrahydroisoquinoline nitrogen could undergo alkylation reactions under basic conditions with appropriate alkyl halides.
-
Boc Deprotection: Removal of the Boc group would generate 5-amino-1,2,3,4-tetrahydroisoquinoline, which could then be functionalized through various reactions (acylation, sulfonylation, etc.).
-
Cross-Coupling Reactions: Depending on additional functionalization, the aromatic ring could potentially participate in metal-catalyzed coupling reactions.
Applications in Pharmaceutical Research and Chemical Synthesis
Role as a Building Block in Drug Discovery
tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate has significant potential in pharmaceutical research and development:
-
Scaffold for Bioactive Compounds: The tetrahydroisoquinoline core appears in numerous bioactive compounds, making derivatives like this valuable starting materials for drug discovery.
-
Protected Intermediate: The Boc protection allows for selective functionalization of other reactive sites in the molecule during multi-step syntheses.
-
Structure-Activity Relationship Studies: Compounds with substituents at different positions of the tetrahydroisoquinoline core contribute to understanding structure-activity relationships in drug design.
Comparison with Structural Analogues
Structural Relationship to Known Compounds
tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate can be compared with structurally related compounds identified in the search results:
Effect of Positional Isomerism on Properties and Activity
The position of the carbamate group (position 5 vs. position 6) could potentially affect several key properties:
-
Electronic Distribution: Different substitution positions alter the electron density distribution across the aromatic ring, potentially affecting reactivity and binding interactions.
-
Steric Effects: Position 5 substitution may create different steric environments compared to position 6, influencing molecular recognition in biological systems.
-
Hydrogen Bonding Patterns: The altered position could create different hydrogen bonding geometries, affecting interactions with target proteins or receptors.
-
Metabolic Stability: Different substitution patterns might influence the metabolic susceptibility of the compound in biological systems.
Analytical Characterization and Identification
Chromatographic Behavior
The compound would likely exhibit chromatographic properties similar to other Boc-protected aromatic amines:
-
HPLC Retention: Moderate retention on reversed-phase columns with common mobile phases such as acetonitrile/water mixtures.
-
TLC Visualization: Visible under UV light and with common staining reagents such as ninhydrin or potassium permanganate.
Future Research Directions
Synthesis Optimization
Future research could focus on developing efficient and scalable synthesis methods specifically for tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate, including:
-
Regioselective functionalization approaches to generate the 5-substituted isomer with high selectivity
-
Green chemistry approaches to reduce solvent use and improve atom economy
-
Continuous flow chemistry methods for potential scale-up
Comparative Studies
Comparative studies between tert-Butyl (1,2,3,4-tetrahydroisoquinolin-5-yl)carbamate and its positional isomers could provide valuable insights:
-
Investigation of how substituent position affects reactivity and synthetic utility
-
Structure-activity relationship studies examining the impact of substituent position on biological activity
-
Evaluation of different positions (5 vs. 6) for further functionalization in drug discovery
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume